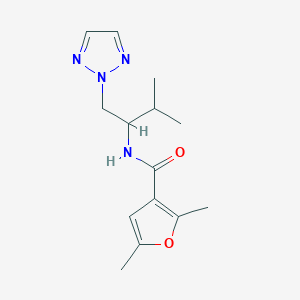

2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

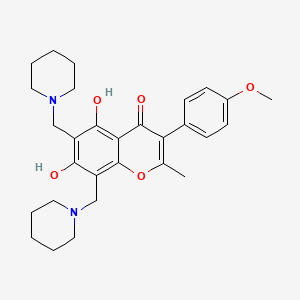

Furan derivatives are significant in medicinal chemistry due to their diverse biological activities. The introduction of functional groups into the furan ring, such as carboxamide, can significantly alter the molecule's properties and potential applications.

Synthesis Analysis

The synthesis of furan derivatives often involves reactions that introduce or modify functional groups on the furan ring. For instance, the synthesis of furanyl and pyranyl derivatives has been explored through the reaction of silylated compounds with chlorotetrahydrofuran, demonstrating the complexity and versatility of furan chemistry (Earl & Townsend, 1979).

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex, with the furan ring offering a platform for various substitutions. For instance, a study on the molecular structure of a carboxamide group bonded to a furan ring and connected to a substituted group provides insights into the stereochemistry and intermolecular interactions of such compounds (Zhao & Zhou, 2009).

Chemical Reactions and Properties

Chemical reactions involving furan derivatives are pivotal in synthesizing new compounds with potential biological activities. For example, the cascade cyclization of methyl 2-(azidomethyl)furan-3-carboxylate with 2-cyanoacetamides showcases the reactivity of furan compounds and their utility in creating heterocyclic systems with potential applications (Yagodkina et al., 2017).

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility and thermal stability, are crucial for their application in various fields. Research into bio-based polyamides synthesized from dimethyl furan-2,5-dicarboxylate highlights the importance of understanding these properties for practical applications (Mao et al., 2021).

Chemical Properties Analysis

The chemical properties of furan derivatives, including reactivity and stability, determine their potential use in pharmaceuticals and materials science. Studies on the synthesis and antimicrobial activity of furan-3-carboxamides reveal the significance of functional groups in determining the chemical behavior and biological activity of these compounds (Zanatta et al., 2007).

Wissenschaftliche Forschungsanwendungen

Furan Derivatives in Biomass Conversion and Polymer Production

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in converting plant biomass into valuable chemicals for the chemical industry. These compounds serve as alternative feedstocks, potentially replacing non-renewable hydrocarbon sources like oil, natural gas, and coal. The derivatives of HMF, including 2,5-furandicarboxylic acid and 2,5-dimethylfuran, are explored for their applications in producing monomers, polymers, porous carbon materials, fuels, solvents, pharmaceuticals, and pesticides. This indicates the importance of furan derivatives in sustainable chemistry and materials science, offering a glimpse into the possible utility of the specified compound in these fields (Chernyshev, Kravchenko, & Ananikov, 2017).

Triazole Compounds in Drug Discovery

Triazole rings, found in various drugs like Rufinamide and Cefatrizine, exhibit stability to hydrolysis and significant dipole moments, facilitating interactions with biological targets. Their synthesis, particularly the 1,4-disubstituted 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition (a key "click" reaction), highlights their importance in medicinal chemistry. This synthesis approach and the biological relevance of triazole compounds suggest potential research applications for the compound in drug discovery and development (Kaushik et al., 2019).

Wirkmechanismus

Furan derivatives

Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are found in a wide range of biologically active compounds, including certain vitamins, hormones, and antibiotics .

Triazole derivatives

Triazoles are another class of five-membered heterocyclic compounds containing three nitrogen atoms . They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Safety and Hazards

Zukünftige Richtungen

Given the wide range of biological activities exhibited by triazole and furan derivatives, there is significant interest in developing new derivatives with improved properties and activities . This includes the development of new synthetic methods, the exploration of new biological activities, and the optimization of existing activities.

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c1-9(2)13(8-18-15-5-6-16-18)17-14(19)12-7-10(3)20-11(12)4/h5-7,9,13H,8H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUYWIWFFUSHRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC(CN2N=CC=N2)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487003.png)

![N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2487004.png)

![7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B2487009.png)

![Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2487011.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2487014.png)

![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)